Msx-2

Description

Structure

3D Structure

Properties

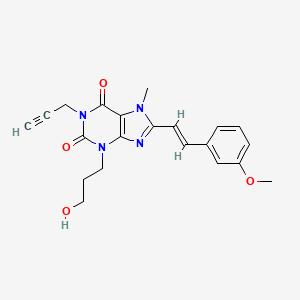

CAS No. |

261717-18-4 |

|---|---|

Molecular Formula |

C21H22N4O4 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

3-(3-hydroxypropyl)-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-1-prop-2-ynylpurine-2,6-dione |

InChI |

InChI=1S/C21H22N4O4/c1-4-11-25-20(27)18-19(24(21(25)28)12-6-13-26)22-17(23(18)2)10-9-15-7-5-8-16(14-15)29-3/h1,5,7-10,14,26H,6,11-13H2,2-3H3/b10-9+ |

InChI Key |

FWLDDFYHEQMIGG-MDZDMXLPSA-N |

Isomeric SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCO)CC#C)/C=C/C3=CC(=CC=C3)OC |

Canonical SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCO)CC#C)C=CC3=CC(=CC=C3)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MSX-2; MSX 2; MSX2; |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Msx2 in Embryonic Development: A Technical Guide

An In-depth Exploration of the Msx2 Homeobox Gene in Orchestrating Embryonic Morphogenesis

The Msx2 gene, a member of the muscle segment homeobox family, is a critical transcription factor that plays a multifaceted and essential role during embryonic development.[1][2][3] Its precise spatiotemporal expression is fundamental for the proper formation of a wide array of structures, including the craniofacial skeleton, limbs, heart, and neural tube. This technical guide provides a comprehensive analysis of the core functions of Msx2 in embryogenesis, detailing its involvement in key signaling pathways, the phenotypic consequences of its dysregulation, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms governed by Msx2.

Core Functions and Molecular Mechanisms

Msx2 encodes a protein that acts as a transcriptional repressor, controlling the expression of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[1][3][4] This regulatory function is central to shaping developing tissues and ensuring the correct formation of organs. The Msx2 protein binds to specific DNA sequences, thereby modulating the transcription of its target genes.[1]

Mutations in the MSX2 gene in humans can lead to significant developmental anomalies. For instance, haploinsufficiency of MSX2 is associated with parietal foramina, a condition characterized by incomplete skull ossification.[5][6] Conversely, gain-of-function mutations can result in craniosynostosis, the premature fusion of cranial sutures.[6][7][8] These clinical findings underscore the critical dose-dependent role of Msx2 in skeletal development.

Msx2 in Key Developmental Processes

The influence of Msx2 extends across multiple embryonic tissues and organ systems. Its function is often intertwined with other developmental genes and signaling pathways, highlighting the complexity of the regulatory networks governing morphogenesis.

Craniofacial Development

Msx2 is a master regulator of craniofacial morphogenesis.[9] Its expression is prominent in the developing craniofacial prominences, including the maxillary, mandibular, and frontonasal processes.[10] Studies in chick and mouse embryos have shown that Msx2 is crucial for the proper development of the skull, facial bones, and teeth.[5][10][11] It plays a vital role in regulating the balance between cell proliferation and apoptosis in neural crest-derived cells, which are essential for craniofacial morphogenesis.[3][8] In conjunction with its homolog Msx1, Msx2 is indispensable for the formation of the craniofacial skeleton.[12]

Limb Development

In the developing limb, Msx1 and Msx2 are co-expressed in the apical ectodermal ridge (AER) and the underlying mesenchyme.[13][14] While single knockouts of either Msx1 or Msx2 do not result in a discernible limb phenotype, the double knockout of both genes leads to severe limb abnormalities.[13][14] These include truncated limbs and the absence of anterior skeletal elements, demonstrating their redundant and essential roles in limb outgrowth and patterning.[13][14] Msx genes are involved in mediating signals from the AER to the underlying mesenchyme, a critical interaction for limb development.[15] The mesenchymal expression of Msx1 and Msx2 is specifically required for the proper signaling of Sonic hedgehog (Shh) and Bone Morphogenetic Protein 4 (Bmp4) to determine digit number and identity.[15]

Heart Development

Msx2 also plays a significant role in cardiac development. Its expression is observed in the cardiac neural crest, the outflow tract, and the developing conduction system.[2][16][17] In the heart, Msx2 function is intricately linked with the Pax3 transcription factor. Pax3 directly represses Msx2 expression, and the upregulation of Msx2 in the absence of functional Pax3 is a key factor in the cardiac defects seen in Splotch mutant mice, a model for human Waardenburg syndrome.[16][17] Msx1 and Msx2 together are crucial for the survival of secondary heart field precursors and for regulating the proliferation of cardiac neural crest cells in the outflow tract.[18] They also interact with T-box transcription factors to regulate the expression of genes critical for heart function, such as Connexin43.[19]

Signaling Pathways Involving Msx2

Msx2 is a key downstream effector and mediator of several major signaling pathways that are fundamental to embryonic development.

BMP Signaling

The Bone Morphogenetic Protein (BMP) signaling pathway is a primary regulator of Msx2 expression.[1][6][8] BMPs, such as BMP2 and BMP4, induce the expression of Msx2 in a variety of developmental contexts, including craniofacial and limb development.[8] Msx2, in turn, mediates many of the downstream effects of BMP signaling, including the regulation of cell death.[20] The BMP-Msx2 signaling axis is crucial for apoptosis in the interdigital webbing, leading to the separation of digits.[7]

Wnt Signaling

Recent studies have also implicated Msx2 as a downstream target of the canonical Wnt signaling pathway. In certain cellular contexts, activation of the Wnt/β-catenin pathway leads to the upregulation of Msx2 expression.[21] This interaction has been particularly noted in the context of certain cancers, where Msx2 acts as an oncogenic downstream target of activated Wnt signaling.[21] In embryonic development, this pathway is also relevant, for instance, in the context of osteoblast differentiation where Msx2 can enhance canonical Wnt signaling.[12]

Pax3-Msx2 Regulatory Axis

In the developing neural crest and heart, a critical regulatory relationship exists between Pax3 and Msx2. Pax3, a paired-box transcription factor, directly binds to the Msx2 promoter and represses its transcription.[16] This negative regulation is essential for the proper development of cardiac neural crest cells. Loss of Pax3 function leads to an upregulation of Msx2, which in turn causes defects in aorticopulmonary septation.[16][17]

Phenotypes of Msx2 Dysregulation in Mouse Models

The study of genetically engineered mouse models has been instrumental in dissecting the in vivo functions of Msx2.

| Genotype | Phenotype | Reference |

| Msx2 Knockout (Msx2-/-) | - Defects in skull ossification (persistent calvarial foramen)- Defective tooth, hair follicle, and mammary gland development- Abnormal development of the cerebellum leading to seizures- Defects in endochondral bone formation | [5][7] |

| Msx1/Msx2 Double Knockout (Msx1-/-;Msx2-/-) | - Severe limb truncations- Absence of anterior skeletal elements (radius/tibia, thumb/hallux)- Complete absence of craniofacial bone- Conotruncal heart anomalies | [12][13][14][18] |

| Msx2 Overexpression | - Craniosynostosis (Boston type) in a mouse model with a P148H mutation- Cranial neural tube defects | [7][17] |

Key Experimental Protocols

The following section outlines the general principles of key experimental techniques used to investigate Msx2 function.

Whole Mount In Situ Hybridization

This technique is used to visualize the spatial expression pattern of a specific mRNA, such as Msx2, within a whole embryo or tissue.

Experimental Workflow:

Protocol Details:

-

Embryo Collection and Fixation: Embryos are dissected at the desired developmental stage and fixed overnight in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe for Msx2 is synthesized by in vitro transcription from a linearized plasmid containing the Msx2 cDNA.

-

Hybridization: Fixed embryos are pre-hybridized and then hybridized with the DIG-labeled probe at an elevated temperature (e.g., 65-70°C) overnight.

-

Washing: A series of stringent washes are performed to remove the unbound probe.

-

Immunodetection: Embryos are incubated with an alkaline phosphatase (AP)-conjugated anti-DIG antibody.

-

Color Development: The location of the bound antibody, and thus the Msx2 mRNA, is visualized by a colorimetric reaction using NBT (nitro blue tetrazolium) and BCIP (5-bromo-4-chloro-3-indolyl phosphate) as substrates for AP.

-

Imaging: Embryos are cleared and imaged using a stereomicroscope.

Generation of Knockout Mice using Cre-LoxP System

The Cre-LoxP system is a powerful tool for creating tissue-specific or conditional knockouts of genes like Msx2.

Experimental Workflow:

Protocol Details:

-

Generation of a "Floxed" Allele: A targeting vector is constructed to insert two loxP sites flanking a critical exon of the Msx2 gene. This vector is introduced into embryonic stem (ES) cells, and correctly targeted cells are selected.

-

Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting chimeric offspring are bred to establish a line of mice carrying the "floxed" Msx2 allele.

-

Breeding with a Cre-Expressing Line: The floxed Msx2 mice are bred with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., a promoter active only in the limb mesenchyme).

-

Conditional Deletion: In the offspring that inherit both the floxed Msx2 allele and the Cre transgene, Cre recombinase will be expressed in the target tissue, leading to the excision of the floxed exon and the inactivation of the Msx2 gene in that specific tissue.

-

Phenotypic Analysis: The resulting conditional knockout mice are then analyzed for developmental defects in the targeted tissue.

Conclusion

Msx2 is a homeobox gene of paramount importance in embryonic development. Its role as a transcriptional regulator, intricately woven into the BMP, Wnt, and other signaling pathways, makes it a central node in the genetic networks that control the formation of the craniofacial skeleton, limbs, and heart. The dose-dependent nature of its function is highlighted by the diverse pathologies that arise from its mutation. A thorough understanding of Msx2's molecular functions and regulatory interactions is crucial for deciphering the complexities of organogenesis and for developing potential therapeutic strategies for congenital abnormalities. Further research into the upstream regulators and downstream targets of Msx2 will continue to illuminate the precise mechanisms by which this pivotal gene orchestrates embryonic morphogenesis.

References

- 1. MSX2 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Expression of homeobox genes Msx-1 (Hox-7) and Msx-2 (Hox-8) during cardiac development in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Msx2 deficiency in mice causes pleiotropic defects in bone growth and ectodermal organ formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medlineplus.gov [medlineplus.gov]

- 7. WikiGenes - Msx2 - msh homeobox 2 [wikigenes.org]

- 8. Msh homeobox 2 - Wikipedia [en.wikipedia.org]

- 9. Bioinformatic analysis of Msx1 and Msx2 involved in craniofacial development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Disruption of Msx-1 and this compound reveals roles for these genes in craniofacial, eye, and axial development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 12. Msx2 Exerts Bone Anabolism via Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Msx1; Msx2 double mutants reveals multiple roles for Msx genes in limb development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Msx1 and Msx2 in limb mesenchyme modulate digit number and identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. A role for transcription factor Msx2 in vivo in cardiac neural crest cell development - ProQuest [proquest.com]

- 18. Msx1 and Msx2 regulate survival of secondary heart field precursors and post-migratory proliferation of cardiac neural crest in the outflow tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Msx1 and Msx2 are functional interacting partners of T-box factors in the regulation of Connexin43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Msx2 is a transcriptional regulator in the BMP4-mediated programmed cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Msx-2 Signaling Pathway Interactions in Vertebrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Msh homeobox 2 (Msx-2) is a critical transcription factor involved in a multitude of developmental processes in vertebrates, including craniofacial, limb, and neural development. Its function is intricately linked to major signaling pathways such as Bone Morphogenetic Protein (BMP), Wingless-related integration site (Wnt), and Fibroblast Growth Factor (FGF). Dysregulation of this compound signaling is implicated in various congenital abnormalities and diseases, including craniosynostosis and cancer, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the core interactions of the this compound signaling pathway, presenting quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the signaling networks.

Core Signaling Interactions of this compound

This compound does not operate in isolation; rather, it is a key node in a complex network of signaling pathways that govern cell fate, proliferation, and differentiation. The most well-documented interactions are with the BMP, Wnt, and FGF signaling cascades.

This compound and the BMP Signaling Pathway

The BMP pathway is a primary upstream regulator of this compound expression. BMPs, belonging to the TGF-β superfamily, bind to their serine/threonine kinase receptors, leading to the phosphorylation and activation of Smad transcription factors (Smad1/5/8). These activated Smads then translocate to the nucleus and, in concert with other co-activators, directly bind to the this compound promoter to induce its transcription.[1][2] This induction is crucial for processes such as osteogenic differentiation and programmed cell death during development.[1] Conversely, inhibitors of the BMP pathway, such as Noggin, have been shown to repress this compound expression.

dot

Caption: BMP signaling cascade leading to this compound expression.

This compound and the Wnt Signaling Pathway

The canonical Wnt signaling pathway plays a dual role in its interaction with this compound. On one hand, Wnt signaling can act upstream of this compound. Activation of the Wnt pathway, through ligands like WNT3A, leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to directly activate the transcription of target genes, including this compound.[3][4][5] On the other hand, this compound can modulate Wnt signaling. For instance, this compound has been shown to upregulate the expression of Wnt ligands such as Wnt7a and downregulate the Wnt inhibitor Dickkopf-1 (Dkk1), thereby amplifying Wnt signaling in a positive feedback loop.[6]

dot

Caption: Bidirectional interaction between Wnt signaling and this compound.

This compound and the FGF Signaling Pathway

FGF signaling is another key regulator of this compound expression, particularly during craniofacial and limb development. FGF ligands, such as FGF2 and FGF9, bind to their cognate FGF receptors (FGFRs), activating downstream signaling cascades, most notably the Ras-MAPK pathway. This leads to the activation of transcription factors that induce this compound expression.[7][8] this compound, in turn, can mediate some of the downstream effects of FGF signaling. For example, this compound and the transcription factor Runx2 can cooperate to regulate the expression of FGF target genes.[7]

dot

Caption: FGF signaling pathway leading to this compound expression.

Quantitative Data on this compound Signaling Interactions

Precise quantitative data on the binding affinities and kinetics of this compound interactions are still emerging. However, studies employing quantitative proteomics and gene expression analyses have provided valuable insights into the functional consequences of these interactions.

Regulation of Protein Expression by this compound

A quantitative proteomics study using iTRAQ labeling in myoblasts overexpressing this compound identified several downstream regulatory proteins. The following table summarizes a selection of differentially expressed proteins, highlighting the fold change in their expression.[9]

| Protein | Function | Fold Change (this compound OE vs. Control) |

| Myosin Heavy Chain (MHC) | Muscle contraction | Downregulated |

| Actin, alpha skeletal muscle 1 (Acta1) | Cytoskeleton, muscle contraction | Downregulated |

| Cytochrome P450 family members | Metabolism | Variably regulated |

| Glycolytic enzymes | Energy metabolism | Variably regulated |

Note: Specific fold-change values were not consistently reported in the abstract. "Downregulated" and "Variably regulated" are qualitative summaries based on the text.

Regulation of Gene Expression by Upstream Signals

Quantitative PCR (qPCR) has been utilized to measure the change in this compound mRNA levels in response to upstream signaling pathway activation.

| Signaling Pathway | Stimulus | Cell Type | Fold Change in this compound mRNA | Reference |

| Wnt | WNT3A (50 ng/ml) | IOSE80 | ~2.5-fold increase | [4] |

| Wnt | GSK3β inhibitor (SB216736) | MDAH2774 | Time-dependent increase up to ~6-fold | [4] |

| BMP | BMP-2 (100 ng/ml) | C2C12 | Upregulated | [10] |

| FGF | FGF9/FGF18 | C2C12 | Upregulated | [8] |

Note: The exact fold changes can vary depending on the experimental conditions and time points.

Detailed Methodologies for Key Experiments

The study of this compound signaling interactions relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for three key experimental approaches.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To identify the genomic regions to which this compound or its regulatory transcription factors (e.g., Smads, TCF/LEF) bind in vivo.

Experimental Workflow:

dot

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Protocol:

-

Cell Culture and Cross-linking:

-

Culture cells to 80-90% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest cells and lyse them in a buffer containing protease inhibitors.

-

Isolate the nuclei by centrifugation.

-

Resuspend the nuclear pellet in a nuclear lysis buffer.

-

Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate overnight at 4°C with a ChIP-validated antibody against this compound (e.g., Abbexa, GTX129870) or the transcription factor of interest.[11][12] A negative control immunoprecipitation should be performed with a non-specific IgG.

-

Add protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-5 hours or overnight.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Analysis:

-

Analyze the purified DNA by qPCR using primers specific for putative this compound target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

-

Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of a promoter in response to this compound or upstream signaling molecules.

Experimental Workflow:

dot

Caption: Workflow for a dual-luciferase reporter assay.

Protocol:

-

Construct Preparation:

-

Clone the promoter region of a putative this compound target gene (e.g., Runx2 P1 promoter) upstream of the firefly luciferase gene in a reporter vector (e.g., pGL3-Basic).[10][13][14]

-

Prepare an expression vector for this compound and a control vector expressing a reporter like Renilla luciferase for normalization of transfection efficiency.

-

-

Cell Culture and Transfection:

-

Plate cells (e.g., C2C12, ROS17/2.8) in a multi-well plate.

-

Co-transfect the cells with the firefly luciferase reporter construct, the this compound expression vector (or a vector for an upstream signaling component), and the Renilla luciferase control vector using a suitable transfection reagent.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly luciferase activity by adding a luciferase assay reagent containing luciferin and measuring the luminescence.

-

Subsequently, add a Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity in the presence of this compound (or the signaling stimulus) to the control to determine the effect on promoter activity.

-

Yeast Two-Hybrid (Y2H) Screen

Objective: To identify novel protein-protein interactions with this compound.

Experimental Workflow:

dot

Caption: Workflow for a Yeast Two-Hybrid (Y2H) screen.

Protocol:

-

Bait and Prey Construct Generation:

-

Clone the full-length coding sequence of this compound in-frame with the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) in a "bait" vector.

-

Construct a "prey" library by cloning a cDNA library from a relevant tissue or cell type in-frame with the activation domain (AD) of the same transcription factor.

-

-

Yeast Transformation and Mating:

-

Transform a yeast strain with the bait plasmid and select for transformants.

-

Transform a yeast strain of the opposite mating type with the prey library.

-

Mate the bait-containing yeast with the prey library-containing yeast to generate diploid yeast cells expressing both bait and prey fusion proteins.

-

-

Selection of Interacting Proteins:

-

Plate the diploid yeast on a selective medium lacking specific nutrients (e.g., histidine, adenine) and/or containing a reporter gene substrate (e.g., X-gal).

-

The reporter genes are under the control of a promoter that is activated by the reconstituted transcription factor (DBD-bait interacting with AD-prey).

-

Only yeast cells in which the bait and prey proteins interact will grow on the selective medium.

-

-

Identification and Validation of Interactors:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

-

Validate the interaction using independent methods such as co-immunoprecipitation or in vitro pull-down assays.

-

Conclusion

The this compound signaling pathway is a central regulator of vertebrate development, with its activity tightly controlled by and integrated with the BMP, Wnt, and FGF signaling pathways. Understanding the intricate molecular interactions within this network is crucial for deciphering the mechanisms of normal development and the pathogenesis of various diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate and target the this compound signaling pathway for therapeutic benefit. Future research focusing on obtaining precise quantitative data on binding affinities and the dynamics of these interactions will further enhance our understanding and ability to modulate this critical signaling nexus.

References

- 1. Msx2 plays an important role in BMP6-induced osteogenic differentiation of two mesenchymal cell lines: C3H10T1/2 and C2C12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Msx2 is a transcriptional regulator in the BMP4-mediated programmed cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MSX2 is an oncogenic downstream target of activated WNT signaling in ovarian endometrioid adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Msx2 promotes cardiovascular calcification by activating paracrine Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FGF2 promotes Msx2 stimulated PC-1 expression via Frs2/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Global Quantitative Proteomics Analysis Reveals the Downstream Signaling Networks of Msx1 and Msx2 in Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. abbexa.com [abbexa.com]

- 12. Anti-MSX2 antibody (GTX129870) | GeneTex [genetex.com]

- 13. Application of the dual-luciferase reporter assay to the analysis of promoter activity in Zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Luciferase reporfer construction and analysis of promoter region of mouse interferon-γ receptor β gene [cjpt.magtechjournal.com]

Msx-2 Expression Profile in Developing Tissues: A Technical Guide

Introduction

The Muscle segment homeobox 2 (Msx-2) gene, a member of the msh homeobox gene family, encodes a transcription factor crucial for the organogenesis and tissue interactions that govern embryonic development.[1][2][3] this compound is a key regulator of cell proliferation, differentiation, and survival. Its expression is particularly prominent in regions of epithelial-mesenchymal interactions, and it plays a vital role in the development of various structures, including the craniofacial skeleton, limbs, neural crest, and mammary glands.[3][4][5][6] Dysregulation of this compound has been implicated in several craniofacial and developmental abnormalities.[4][7][8] This guide provides an in-depth overview of the this compound expression profile in key developing tissues, details common experimental methodologies used for its detection, and illustrates the signaling pathways in which it is involved.

Data Presentation: this compound Expression

The expression of this compound is dynamically regulated in a spatiotemporal manner across various embryonic tissues. The following tables summarize the observed expression patterns primarily in mouse models, a common system for studying developmental biology.

Table 1: this compound Expression in Craniofacial Development

| Tissue/Structure | Embryonic Stage (Mouse) | This compound Expression Level/Location | Notes |

| Frontal Bone Primordium | E10.5 - E12.5 | Co-expressed with Msx1 in presumptive primordium.[4] | Required for osteogenesis in the cranial neural crest lineage within this primordium.[4][7] |

| Parietal Bone Primordium | Early Development | Not expressed in the mesoderm giving rise to the primordium.[4] | Expression is detected only when osteogenic differentiation begins.[4] |

| Cranial Neural Crest (CNC) | Pre-migratory & Migratory | Expressed.[9] | This compound upregulation in the absence of Pax3 leads to abnormal aortopulmonary septation.[10] |

| Mandibular Process | E9.5 - E10.5 | Transiently expressed in multipotent mesenchymal precursor cells.[11] | Marks early mesenchymal precursors with broad differentiation potential.[11] |

| Cranial Base | Restricted Stages | Observed in the underlying perichondrium.[12] | |

| Teeth | Development | Expressed in ameloblasts.[2] | Plays a role in controlling the formation of mineralized tissues.[2] |

Table 2: this compound Expression in Limb Development

| Tissue/Structure | Embryonic Stage (Mouse) | This compound Expression Level/Location | Notes |

| Limb Field | Earliest stages | Highly expressed.[5][13] | Co-expressed with Msx1.[13] |

| Apical Ectodermal Ridge (AER) | Subsequent stages | Prominently expressed.[5][13] | Msx genes are necessary for the regression of the AER at later stages.[13] |

| Subjacent Mesenchyme | Subsequent stages | Prominently expressed.[5][13] | Mesenchymal expression is required for proper Shh and Bmp4 signaling.[14] |

| Ventral Ectoderm | Early stages | Overlapping expression with Bmp4 and Bmp7.[13] | Proposed to be a downstream effector of Bmp signaling in AER formation.[13] |

Table 3: this compound Expression in Other Developing Tissues

| Tissue/Structure | Species | Developmental Stage | This compound Expression Level/Location |

| Spinal Cord (Dorsal Progenitors) | Mouse | E9.5 - E10.5 | Transiently induced in Atoh1+ dp1 cells.[15] |

| Neural Crest | Xenopus | Neurula | Expressed in identical patterns to Msx1.[16][17] |

| Uterus (Pre-implantation) | Mouse | Days 1-5 of gestation | Overlapping expression with Msx1 in epithelial and stromal compartments.[18][19] |

| Mammary Gland | Mouse | Embryonic | Implicated in branching morphogenesis.[3] |

| Primordial Germ Cells | Mouse | E7.5 - E8.0 | Strongly expressed in embryonic and extraembryonic mesoderm, including the allantois.[20] |

| Cardiac Neural Crest | Mouse | Post-implantation | Expression is negatively regulated by Pax3.[10][21] |

Signaling Pathways and Logical Relationships

This compound functions as a critical node in several signaling pathways that are fundamental to development. Its expression is regulated by, and in turn influences, key signaling molecules like Bone Morphogenetic Proteins (BMPs) and Wingless-related integration site (Wnt) proteins.

BMP Signaling Pathway in Limb and Craniofacial Development

BMP signaling is a primary upstream regulator of this compound. In limb development, BMPs secreted from the ectoderm induce this compound expression in the underlying mesenchyme, which is crucial for AER formation and dorsoventral patterning.[13] Similarly, in craniofacial development, BMP signaling influences osteogenic differentiation through factors including this compound.[1][2]

Caption: BMP signaling cascade leading to the activation of this compound expression.

Wnt Signaling and this compound Regulation

This compound is also a downstream effector of the canonical Wnt signaling pathway.[22] In the pre-implantation uterus, Msx genes suppress Wnt signaling; their absence leads to elevated Wnt activity, which in turn promotes epithelial proliferation and prevents embryo implantation.[18]

Caption: this compound as a downstream target and regulator of Wnt signaling.

Pax3-Msx2 Regulatory Relationship in Neural Crest

In the developing cardiac neural crest, a direct regulatory relationship exists where Pax3 negatively regulates Msx2 expression. The proper septation of the heart's outflow tract is dependent on this repression, as unchecked Msx2 expression in the absence of functional Pax3 leads to severe cardiac defects.[10][21]

Caption: Pax3 negatively regulates Msx2 in cardiac neural crest development.

Experimental Protocols

The analysis of this compound expression relies on several key molecular biology techniques to visualize mRNA and protein localization within tissues.

Experimental Workflow: Detecting this compound Expression

A typical workflow for analyzing this compound expression involves tissue collection and preparation, followed by specific molecular assays such as in situ hybridization (ISH) for mRNA or immunohistochemistry (IHC) for protein, and often includes quantitative methods like qRT-PCR for validation.

Caption: General workflow for analyzing this compound expression in developing tissues.

RNA In Situ Hybridization (ISH)

This technique is used to detect the location of Msx2 mRNA transcripts directly within tissue sections, providing precise spatial expression data.[12][23][24]

a. Probe Preparation:

-

Linearize a plasmid vector containing the Msx2 cDNA template.

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe via in vitro transcription. A sense probe should also be prepared as a negative control.[12]

-

Purify the probe and verify its concentration and integrity.

b. Tissue Preparation & Hybridization:

-

Fix embryonic tissues in 4% paraformaldehyde (PFA) overnight at 4°C.[25][26]

-

Process tissues through a sucrose gradient and embed in OCT for frozen sections or process for paraffin embedding.

-

Cut sections (12-14 µm) and mount on slides.[25]

-

Permeabilize sections with Proteinase K treatment.[23]

-

Prehybridize slides in hybridization buffer for at least 1 hour at 65°C.[26]

-

Denature the DIG-labeled probe by heating to 95°C for 2 minutes and immediately chill on ice.[24]

-

Apply the probe diluted in hybridization buffer to the sections and incubate overnight in a humidified chamber at 65°C.[23][26]

c. Washing and Detection:

-

Perform high-stringency washes using SSC buffers at 65°C to remove non-specifically bound probe.[23]

-

Treat with RNase A to digest any remaining single-stranded probe.[23]

-

Block the sections with a blocking solution (e.g., MABT with 2% BSA or serum).[24]

-

Incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).[26]

-

Wash extensively to remove unbound antibody.

-

Develop the signal using a chromogenic substrate such as NBT/BCIP, which produces a purple precipitate where the probe is bound.[26]

-

Counterstain if desired, dehydrate, and mount for imaging.

Immunohistochemistry (IHC)

IHC is used to detect the location of the this compound protein within tissues, providing complementary data to ISH.[19][27][28]

a. Tissue Preparation:

-

Prepare paraffin-embedded or frozen tissue sections as described for ISH.

-

Perform antigen retrieval if using paraffin sections, typically by heat-induced epitope retrieval (HIER) in a citrate buffer.

-

Permeabilize the sections with a detergent like Triton X-100.

b. Staining:

-

Block non-specific antibody binding sites using a blocking buffer containing normal serum from the species in which the secondary antibody was raised.

-

Incubate the sections with a primary antibody specific to this compound overnight at 4°C.

-

Wash the slides extensively with a wash buffer (e.g., PBS with Tween-20).

-

Incubate with a biotinylated secondary antibody that recognizes the primary antibody.

-

Wash again, then incubate with an avidin-biotin-enzyme complex (e.g., HRP).

-

Develop the signal with a suitable chromogenic substrate (e.g., DAB for HRP, which produces a brown stain).

-

Counterstain with hematoxylin to visualize cell nuclei.

c. Analysis:

-

Dehydrate the slides through an ethanol series and xylene.

-

Mount with a permanent mounting medium and coverslip.

-

Image using a bright-field microscope to analyze the subcellular localization and distribution of this compound protein.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the relative abundance of Msx2 mRNA in a tissue sample, providing quantitative data that can complement the spatial information from ISH and IHC.[19][29]

a. RNA Extraction and cDNA Synthesis:

-

Dissect the tissue of interest and immediately homogenize it in an RNA lysis buffer to preserve RNA integrity.

-

Extract total RNA using a column-based kit or Trizol-chloroform extraction.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]

b. Real-Time PCR:

-

Prepare a PCR reaction mix containing cDNA template, forward and reverse primers specific for Msx2, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Run the reaction in a real-time PCR thermal cycler. The instrument will monitor the fluorescence increase in real-time as the PCR product accumulates.

-

Include a no-template control to check for contamination and a housekeeping gene (e.g., Gapdh, Rplp0) for normalization.[19]

c. Data Analysis:

-

Determine the cycle threshold (Ct) value for Msx2 and the housekeeping gene in each sample.

-

Calculate the relative expression of Msx2 using the ΔΔCt method, normalizing the Msx2 signal to the housekeeping gene and comparing it to a control sample.

References

- 1. MSX2 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Msx2 msh homeobox 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Msx-1 and this compound in mammary gland development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Msx1; Msx2 double mutants reveals multiple roles for Msx genes in limb development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of this compound during development, regeneration, and wound healing in axolotl limbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioinformatic analysis of Msx1 and Msx2 involved in craniofacial development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. A role for transcription factor Msx2 in vivo in cardiac neural crest cell development - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. Developmentally regulated expression of MSX1, MSX2 and Fgfs in the developing mouse cranial base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Msx1 and Msx2 in limb mesenchyme modulate digit number and identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Msx1 and Msx2 have shared essential functions in neural crest but may be dispensable in epidermis and axis formation in Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Msx1 and Msx2 have shared essential functions in neural crest but may be dispensable in epidermis and axis formation in Xenopus | The International Journal of Developmental Biology [ijdb.ehu.eus]

- 18. Msx homeobox genes critically regulate embryo implantation by controlling paracrine signaling between uterine stroma and epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Msx1 and Msx2 function together in the regulation of primordial germ cell migration in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 21. profiles.wustl.edu [profiles.wustl.edu]

- 22. researchgate.net [researchgate.net]

- 23. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 24. docs.abcam.com [docs.abcam.com]

- 25. mskcc.org [mskcc.org]

- 26. ucl.ac.uk [ucl.ac.uk]

- 27. Homeobox transcription factor muscle segment homeobox 2 (Msx2) correlates with good prognosis in breast cancer patients and induces apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Analysis of MSX1, RYK, NFκB p65, and CCL4 Proteins and MSX2, RYK, and PTX3 Genes in Human Cleft Lip Tissue [mdpi.com]

- 29. MSX2 Initiates and Accelerates Mesenchymal Stem/Stromal Cell Specification of hPSCs by Regulating TWIST1 and PRAME - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional Targets of the Msx-2 Homeobox Protein: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Msh homeobox 2 (Msx-2) protein is a member of the muscle segment homeobox gene family of transcription factors, which play pivotal roles in embryonic development, tissue regeneration, and disease pathogenesis. Functioning as both a transcriptional repressor and, in some contexts, an activator, this compound is integral to orchestrating complex gene expression programs that govern cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various cancers, including those of the ovary and pancreas, highlighting its significance as a potential therapeutic target. This technical guide provides a comprehensive overview of the known transcriptional targets of this compound, detailing the experimental evidence and methodologies used for their identification and validation. It is designed to serve as a resource for researchers investigating this compound-mediated signaling pathways and for professionals in drug development targeting these pathways.

Core Transcriptional Targets of this compound

The transcriptional targets of this compound are diverse and context-dependent, varying with cell type and the activating signaling pathways. High-throughput screening methods, such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and RNA sequencing (RNA-seq), have identified numerous direct and indirect targets.

Direct Transcriptional Targets Identified by ChIP-seq

A key study by Vrljicak et al. (2021) performed ChIP-seq for this compound in human trophoblast stem cells (hTSCs), revealing 11,494 this compound binding sites. These sites were predominantly located in intronic and distal intergenic regions, suggesting a major role for this compound in enhancer-mediated gene regulation[1]. The direct targets identified in this study are crucial for maintaining stemness and regulating differentiation.

Table 1: Summary of this compound ChIP-seq Data in Human Trophoblast Stem Cells

| Genomic Feature | Percentage of this compound Peaks |

| Promoters | ~12% |

| Intronic Regions | ~46% |

| Distal Intergenic Areas | ~32% |

Data sourced from Vrljicak et al., PNAS, 2021.[1]

Differentially Expressed Genes Upon this compound Perturbation

Genetic manipulation of this compound levels has been instrumental in identifying its downstream targets. In hTSCs, depletion of this compound led to the upregulation of 522 genes and downregulation of 152 genes, confirming its primary role as a transcriptional repressor in this context. A significant overlap was observed between genes directly bound by this compound and those derepressed upon its knockdown, solidifying their status as direct targets.

Table 2: Key Transcriptional Targets of this compound in Human Trophoblast Stem Cells

| Gene Symbol | Regulation by this compound | Function |

| PSG family | Repression | Pregnancy-specific glycoproteins |

| INSL4 | Repression | Insulin-like 4 |

| SDC1 | Repression | Syndecan 1 |

| TBX3 | Repression | T-box transcription factor 3 |

| GCM1 | Repression | Glial cells missing transcription factor 1 |

| CGB | Repression | Chorionic gonadotropin beta subunit |

| SOX2 | Repression | SRY-box transcription factor 2 |

Data compiled from Vrljicak et al., PNAS, 2021 and other cited literature.

Signaling Pathways Regulating and Regulated by this compound

This compound does not function in isolation; its activity is tightly controlled by and integrated into major signaling networks crucial for development and disease.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of this compound expression. In ovarian endometrioid adenocarcinoma, this compound has been identified as a direct downstream target of β-catenin/TCF signaling[2]. Activation of the Wnt pathway, either through Wnt3a ligand stimulation or inhibition of GSK3β, leads to a potent induction of MSX2 gene expression. Chromatin immunoprecipitation studies have confirmed that the β-catenin/TCF4 complex directly binds to TCF binding elements within the MSX2 gene locus[2].

Bone Morphogenetic Protein (BMP) Signaling Pathway

The BMP signaling pathway is another key upstream regulator of this compound. BMPs, members of the TGF-β superfamily, signal through serine/threonine kinase receptors to phosphorylate Smad transcription factors (Smad1/5/8). These activated Smads then complex with Smad4 and translocate to the nucleus to regulate the expression of target genes, including Msx2. In human pluripotent stem cells, this compound is a direct target of BMP signaling and plays a crucial role in mediating the differentiation towards mesendoderm.

Experimental Protocols

The identification and validation of this compound transcriptional targets rely on a suite of molecular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is adapted from Vrljicak et al., PNAS, 2021 for the identification of this compound binding sites in human trophoblast stem cells.

1. Cell Fixation and Chromatin Preparation:

-

Culture hTSCs to ~80-90% confluency.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature with gentle rocking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and pellet by centrifugation.

-

Lyse cells in a buffer containing protease inhibitors.

-

Shear chromatin to an average size of 200-700 bp using a sonicator. Optimization of sonication conditions is critical.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

2. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate a fraction of the chromatin with an anti-Msx-2 antibody overnight at 4°C with rotation. A non-specific IgG should be used as a negative control. An "input" sample (chromatin without antibody) should be saved.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

3. DNA Purification and Library Preparation:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

Purify the DNA using phenol:chloroform extraction or a column-based kit.

-

Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Preparation Kit).

4. Data Analysis:

-

Align sequenced reads to the reference genome.

-

Perform peak calling using software such as MACS2 to identify regions of this compound enrichment.

-

Annotate peaks to the nearest genes and perform motif analysis to identify the this compound binding consensus sequence.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to validate the direct binding of this compound to a putative DNA binding site.

1. Probe Preparation:

-

Synthesize complementary oligonucleotides (~30-50 bp) corresponding to the putative this compound binding site.

-

Label one oligonucleotide at the 5' end with a non-radioactive label (e.g., biotin) or a radioactive isotope (e.g., ³²P).

-

Anneal the labeled and unlabeled oligonucleotides to create a double-stranded probe.

-

Purify the probe.

2. Binding Reaction:

-

In a microcentrifuge tube, combine recombinant this compound protein or nuclear extract containing this compound with a binding buffer (containing non-specific competitor DNA like poly(dI-dC) to reduce non-specific binding).

-

Add the labeled probe to the reaction mixture.

-

For competition assays, add an excess of unlabeled probe (specific competitor) or a mutated, non-binding probe (non-specific competitor) to separate reactions before adding the labeled probe.

-

Incubate the reactions at room temperature for 20-30 minutes.

3. Electrophoresis and Detection:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel until the free probe has migrated a sufficient distance.

-

Transfer the DNA to a nylon membrane.

-

Detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P). A "shifted" band indicates the formation of a protein-DNA complex.

Luciferase Reporter Assay

This assay is used to determine if this compound can regulate the transcriptional activity of a target gene's promoter.

1. Plasmid Construction:

-

Clone the promoter region of the putative this compound target gene upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.

-

Create a co-expression vector for this compound.

-

A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is used for normalization of transfection efficiency.

2. Cell Transfection and Lysis:

-

Co-transfect the promoter-reporter construct, the this compound expression vector (or an empty vector control), and the normalization control vector into a suitable cell line.

-

Culture the cells for 24-48 hours to allow for protein expression.

-

Lyse the cells using a passive lysis buffer.

3. Luciferase Activity Measurement:

-

Add the cell lysate to a luminometer plate.

-

Measure Firefly luciferase activity by adding its specific substrate and quantifying the emitted light.

-

Quench the Firefly luciferase reaction and add the Renilla luciferase substrate to measure its activity in the same well.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. A significant change in the normalized luciferase activity in the presence of this compound indicates transcriptional regulation.

Conclusion

The this compound homeobox protein is a critical transcriptional regulator with a complex and context-dependent set of target genes. Its role as a downstream effector of major signaling pathways like Wnt and BMP places it at the nexus of developmental and pathological processes. The continued application of high-throughput and targeted molecular techniques will further elucidate the full spectrum of this compound transcriptional targets and their regulatory networks, paving the way for the development of novel therapeutic strategies targeting this compound-driven diseases. This guide provides a foundational resource for researchers embarking on the study of this multifaceted transcription factor.

References

phenotype of Msx-2 knockout mouse models

An In-depth Technical Guide to the Phenotype of Msx-2 Knockout Mouse Models

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Msh homeobox 2 (Msx2) gene encodes a transcription factor that is a critical regulator of cellular proliferation, differentiation, and apoptosis during embryonic development. As a key downstream effector in the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways, Msx2 plays an indispensable role in the morphogenesis of the craniofacial skeleton, teeth, ectodermal organs, and limbs. Mouse models harboring a null mutation for the Msx2 gene have been instrumental in elucidating its function and modeling human congenital anomalies. This guide provides a comprehensive overview of the phenotype observed in Msx2 knockout mice, details the experimental protocols used for their characterization, and summarizes key quantitative findings and the signaling pathways involved.

Core Phenotype of Msx2-Deficient Mice (Msx2-/-)

The targeted disruption of the Msx2 gene in mice leads to a range of pleiotropic defects, primarily affecting bone and ectodermal structures. The phenotype closely resembles aspects of human MSX2 haploinsufficiency, which results in a condition known as Parietal Foramina (PFM).[1]

Craniofacial and Skeletal Defects

The most striking phenotype in Msx2 knockout mice is observed in the skull. These mice exhibit significant defects in skull ossification, characterized by a persistent open calvarial foramen (hole in the top of the skull).[1] This is a direct result of impaired proliferation of osteoprogenitor cells at the osteogenic fronts during the development of the calvaria.[1] In addition to the calvarial defects, Msx2-/- mice also show deficiencies in endochondral bone formation in the axial and appendicular skeletons.[1] This is linked to deficits in the Parathyroid hormone/Parathyroid hormone-related peptide (Pth/Pthrp) receptor signaling pathway.[1]

While single Msx2 null mutants have no gross limb abnormalities, the combined knockout of Msx1 and Msx2 results in severe limb malformations, including the loss of anterior skeletal elements like the radius and thumb, highlighting the functional redundancy of these genes in limb development.[2]

Ectodermal Organ Abnormalities

Msx2 deficiency also impacts the development of several ectodermal organs. Observed defects include:

-

Tooth Development: Abnormalities in tooth morphogenesis are a consistent feature.[1][3]

-

Hair Follicles: Mice lacking Msx2 display alopecia (hair loss) and have stubby, curly whiskers.[1][3]

-

Mammary Glands: Impaired development of the mammary glands is also reported.[1][3]

Neurological Manifestations

Msx2 mutant mice can present with seizures, which are associated with the abnormal development of the cerebellum.[1][3]

Quantitative Phenotypic Data

The following table summarizes the principal phenotypic changes observed in mouse models with altered Msx2 gene function.

| Phenotypic Parameter | Genotype | Observed Change | Associated Structure/Process | Reference |

| Skull Ossification | Msx2-/- | Defective; persistent calvarial foramen | Cranial Bones (Intramembranous Ossification) | [1] |

| Osteoprogenitor Proliferation | Msx2-/- | Decreased | Calvarial Osteogenic Front | [1] |

| Frontal Bone Primordium | Msx1-/-;Msx2-/- | Complete Absence | Cranial Neural Crest Cell Differentiation | [4] |

| Limb Development | Msx2-/- | No major limb abnormalities | Appendicular Skeleton | [2] |

| Limb Development | Msx1-/-;Msx2-/- | Severe; loss of anterior skeletal elements | Appendicular Skeleton | [2] |

| Tooth Development | Msx2-/- | Defective Morphogenesis | Dentition | [1][3] |

| Hair Follicles | Msx2-/- | Alopecia; abnormal whiskers | Ectodermal Appendages | [1] |

| Mammary Gland Development | Msx2-/- | Impaired | Ectodermal Glands | [1] |

| Cerebellum Development | Msx2-/- | Abnormal Lobules | Central Nervous System | [1][3] |

Key Signaling Pathways Involving Msx2

Msx2 functions as a crucial nuclear effector for multiple developmental signaling pathways. Its expression is tightly regulated, and its absence disrupts downstream cellular processes.

Bone Morphogenetic Protein (BMP) Signaling

Msx2 is a well-established direct target of the BMP signaling pathway.[5][6] BMPs, particularly BMP2, BMP4, and BMP6, induce the expression of Msx2, which in turn mediates the osteogenic effects of these growth factors.[7][8] The pathway involves the phosphorylation of Smad transcription factors (Smad1/5/8), which then complex with Smad4 and translocate to the nucleus to activate target genes, including Msx2.[7][8]

Wnt/β-catenin Signaling

Emerging evidence indicates that Msx2 is also a direct downstream target of the canonical Wnt/β-catenin signaling pathway.[9][10] Activation of this pathway leads to the stabilization and nuclear accumulation of β-catenin, which then complexes with TCF/LEF transcription factors to drive the expression of target genes, including Msx2.[9]

Experimental Protocols

The characterization of Msx2 knockout mice involves a multi-disciplinary approach combining genetic engineering, advanced imaging, and histological and molecular analyses.

Generation of Msx2 Knockout Mice

The standard method for creating germline Msx2 knockout mice involves homologous recombination in embryonic stem (ES) cells.[11]

-

Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Msx2 gene with a selectable marker cassette (e.g., neomycin resistance). This insertion creates a null allele. For reporter lines, a gene like lacZ (encoding β-galactosidase) can be knocked in to visualize the endogenous expression pattern of Msx2.[12]

-

ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. Cells that have successfully integrated the vector via homologous recombination are selected for using antibiotics (e.g., G418 for neomycin resistance).

-

Blastocyst Injection: Correctly targeted ES cells are injected into blastocyst-stage embryos, which are then transferred to pseudopregnant female mice.

-

Generation of Chimeric and Germline Mice: The resulting chimeric offspring (composed of both host and donor ES cells) are bred to wild-type mice. Germline transmission of the targeted allele is confirmed in the progeny by PCR-based genotyping.

-

Breeding: Heterozygous (Msx2+/-) mice are intercrossed to generate homozygous knockout (Msx2-/-), heterozygous, and wild-type littermates for comparative analysis.

Skeletal Phenotyping

A standardized pipeline is used to analyze skeletal phenotypes in genetically engineered mice.[13][14][15]

-

Micro-Computed Tomography (µCT): This high-resolution 3D imaging technique is the gold standard for quantifying bone architecture.[13][16]

-

Procedure: Femora and skulls are dissected from adult mice, fixed, and scanned using a µCT system.

-

Analysis: Software is used to reconstruct 3D images and quantify key trabecular and cortical bone parameters, such as Bone Volume/Total Volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), cortical thickness (Ct.Th), and bone mineral density (BMD).[13][15]

-

-

Histology and Histomorphometry:

-

Whole-Mount Staining: Embryos or newborn pups are stained with Alcian Blue (for cartilage) and Alizarin Red S (for mineralized bone) to visualize overall skeletal patterning and ossification defects.

-

Sectioning and Staining: Long bones and calvaria are decalcified (if necessary), embedded in paraffin, sectioned, and stained.[17]

-

Dynamic Histomorphometry: Mice are injected with fluorescent labels (e.g., calcein and alizarin) at specific time intervals before sacrifice.[17] Analysis of undecalcified bone sections under a fluorescence microscope allows for the quantification of dynamic parameters like mineral apposition rate (MAR) and bone formation rate (BFR).

-

Conclusion

The Msx2 knockout mouse model has been invaluable for dissecting the genetic and molecular pathways governing skeletal and ectodermal development. The striking craniofacial defects, particularly the persistent calvarial foramen, provide a robust model for studying human PFM. Furthermore, analysis of these mice has cemented the role of Msx2 as a critical downstream node in the BMP and Wnt signaling networks, which are fundamental to osteogenesis. Future research utilizing conditional knockout strategies will further refine our understanding of Msx2's temporal and tissue-specific roles in development, homeostasis, and disease.

References

- 1. Msx2 deficiency in mice causes pleiotropic defects in bone growth and ectodermal organ formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. WikiGenes - Msx2 - msh homeobox 2 [wikigenes.org]

- 4. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MSX2 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. medlineplus.gov [medlineplus.gov]

- 7. Msx2 plays an important role in BMP6-induced osteogenic differentiation of two mesenchymal cell lines: C3H10T1/2 and C2C12 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Msx2 plays an important role in BMP6-induced osteogenic differentiation of two mesenchymal cell lines: C3H10T1/2 and C2C12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Studies on global gene expression in Msx2 knock-out mice (completed) - Faculty of Dentistry [odont.uio.no]

- 13. Generation and Characterization of Mouse Models for Skeletal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Generation and Characterization of Mouse Models for Skeletal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid phenotyping of knockout mice to identify genetic determinants of bone strength - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Bone Phenotyping Approaches in Human, Mice and Zebrafish – Expert Overview of the EU Cost Action GEMSTONE (“GEnomics of MusculoSkeletal traits TranslatiOnal NEtwork”) [frontiersin.org]

- 17. Skeletal Phenotype Analysis of a Conditional Stat3 Deletion Mouse Model [jove.com]

Msx2: A Pivotal Regulator of Epithelial-Mesenchymal Transition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: The homeobox transcription factor Msx2 has emerged as a critical regulator of the epithelial-mesenchymal transition (EMT), a fundamental cellular process implicated in embryonic development, tissue regeneration, and disease progression, including cancer metastasis and fibrosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Msx2's involvement in EMT, detailing the intricate signaling pathways, downstream target genes, and the experimental methodologies used to elucidate its function. Through a synthesis of current research, this document aims to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to investigate Msx2 as a potential therapeutic target.

Introduction to Msx2 and EMT

Epithelial-mesenchymal transition is a complex biological process wherein epithelial cells shed their characteristic cobblestone morphology and cell-cell adhesion, acquiring a motile, spindle-shaped mesenchymal phenotype. This transition is orchestrated by a network of signaling pathways that converge on the activation of key transcription factors. Among these, Muscle segment homeobox 2 (Msx2) has been identified as a significant driver of EMT in various biological contexts.[1][2]

Msx2 is a member of the Msh homeobox gene family of transcription factors, known to play crucial roles in mediating epithelial-mesenchymal interactions during embryogenesis, particularly in craniofacial, limb, and mammary gland development.[1] Emerging evidence strongly indicates that the aberrant expression of Msx2 is associated with the progression of several cancers, primarily by promoting an invasive and metastatic phenotype through the induction of EMT.[1][3][4]

Molecular Mechanisms of Msx2-induced EMT

Msx2 orchestrates the EMT program through its influence on a multitude of signaling pathways and the direct or indirect regulation of genes that govern cell adhesion, cytoskeletal architecture, and motility.

Key Signaling Pathways

1. The Cripto-1/c-Src Pathway: In mouse mammary epithelial cells, Msx2 has been shown to induce EMT by upregulating the expression of Cripto-1, a member of the epidermal growth factor-CFC family.[1][2] This upregulation of Cripto-1 subsequently leads to the activation of the tyrosine kinase c-Src pathway in a Nodal-independent manner.[1] The activation of c-Src is a critical downstream event that contributes to the acquisition of an invasive phenotype.[1][2] Inhibition of c-Src has been demonstrated to revert the mesenchymal characteristics of Msx2-overexpressing cells back to an epithelial-like state.[1]

2. The BMP4/Smad and MAPK Pathways: In pancreatic cancer cells, Bone Morphogenetic Protein 4 (BMP4) acts as a potent inducer of EMT by markedly inducing the expression of Msx2.[3] This induction is mediated through the collaborative action of the Smad signaling pathway and the ERK and p38 MAPK pathways.[3] The subsequent upregulation of Msx2 is indispensable for the BMP4-mediated downregulation of the epithelial marker E-cadherin and upregulation of the mesenchymal marker vimentin, leading to enhanced cell migration.[3]

3. Regulation of EMT-Associated Transcription Factors: Msx2 knockdown in pancreatic cancer cells has been shown to reverse EMT, a process accompanied by a significant reduction in the mRNA expression of the key EMT-inducing transcription factors Snail and Twist.[5] This suggests that Msx2 may act upstream of these critical regulators to orchestrate the broader transcriptional changes associated with EMT.

Downstream Effects on EMT Markers

The induction of EMT by Msx2 is characterized by hallmark changes in the expression of key cellular markers. A consistent finding across multiple studies is the profound downregulation of E-cadherin, a cornerstone of epithelial cell-cell adhesion, upon Msx2 overexpression.[1][2][5] Concurrently, Msx2 promotes the upregulation of mesenchymal markers, including vimentin and N-cadherin, which are essential for the acquisition of a migratory and invasive phenotype.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the role of Msx2 in EMT.

| Cell Line | Transfection/Treatment | Change in E-cadherin Expression | Change in Vimentin Expression | Change in N-cadherin Expression | Reference |

| NMuMG | Stable Msx2 cDNA transfection | Downregulated | Upregulated | Upregulated | [1][2] |

| PANC-1 | Msx2 shRNA knockdown | Significantly Increased | Significantly Lowered | Not Reported | [5] |

| Panc-1 | BMP4 treatment | Downregulated | Upregulated | Not Reported | [3] |

| Cell Line | Treatment | Effect on Invasion/Migration | Reference |

| NMuMG-Msx2 | c-Src specific inhibitor (SU6656) | Inhibition of invasive behavior | [1] |

| PANC-1 | Msx2 shRNA knockdown | Suppressed invasion and metastasis | [5] |

| Panc-1 | BMP4 treatment | Enhanced cell migration | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of Msx2 in EMT.

Stable Transfection of Msx2

This protocol describes the generation of a stable cell line overexpressing Msx2.

1. Plasmid Construction:

- The full-length cDNA of Msx2 is cloned into a mammalian expression vector (e.g., pcDNA3.1) containing a selectable marker, such as neomycin resistance.

2. Transfection:

- Cells (e.g., NMuMG) are seeded in 6-well plates and grown to 70-80% confluency.

- The Msx2 expression vector or an empty vector control is transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

3. Selection of Stable Clones:

- 48 hours post-transfection, the cells are cultured in a selection medium containing an appropriate concentration of the selection antibiotic (e.g., G418).

- The medium is replaced every 3-4 days.

- Resistant colonies that appear after 2-3 weeks are isolated and expanded.

4. Verification of Msx2 Overexpression:

- Msx2 expression in the stable clones is confirmed by RT-PCR and Western blotting.

siRNA-mediated Knockdown of Msx2

This protocol details the transient knockdown of Msx2 expression using small interfering RNA (siRNA).

1. siRNA Design and Synthesis:

- Validated siRNAs targeting Msx2 and a non-targeting control siRNA are commercially synthesized.

2. Transfection:

- Cells are seeded in 6-well plates to achieve 50-60% confluency on the day of transfection.

- siRNA duplexes are transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) following the manufacturer's protocol.

3. Post-transfection Analysis:

- Cells are harvested at 48-72 hours post-transfection.

- The efficiency of Msx2 knockdown is assessed by RT-PCR and Western blotting.

- Functional assays (e.g., wound healing, transwell invasion) are performed to evaluate the phenotypic consequences of Msx2 depletion.

Wound Healing Assay

This assay is used to assess cell migration.

1. Cell Seeding:

- Cells are seeded in a 6-well plate and grown to confluence.

2. Creating the "Wound":

- A sterile pipette tip is used to create a linear scratch in the cell monolayer.

3. Imaging:

- The cells are washed with PBS to remove detached cells.

- Fresh medium is added, and the plate is placed in a live-cell imaging system or a standard incubator.

- Images of the scratch are captured at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.

4. Analysis:

- The width of the scratch at different time points is measured using image analysis software (e.g., ImageJ).

- The rate of wound closure is calculated and compared between different experimental groups.

Transwell Invasion Assay

This assay measures the invasive capacity of cells.

1. Chamber Preparation:

- Transwell inserts with an 8 µm pore size polycarbonate membrane are coated with a thin layer of Matrigel and allowed to solidify.

2. Cell Seeding:

- Cells are serum-starved for 24 hours.

- A suspension of cells in serum-free medium is added to the upper chamber of the Transwell insert.

3. Chemoattraction:

- Medium containing a chemoattractant (e.g., 10% FBS) is added to the lower chamber.

4. Incubation:

- The plate is incubated for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.

5. Staining and Quantification:

- Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

- Invading cells on the lower surface of the membrane are fixed and stained with crystal violet.

- The number of invading cells is counted in several random fields under a microscope.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the direct binding of Msx2 to the promoter regions of its target genes.

1. Cross-linking:

- Cells are treated with formaldehyde to cross-link proteins to DNA.

2. Chromatin Preparation:

- Cells are lysed, and the nuclei are isolated.

- The chromatin is sheared into fragments of 200-1000 bp by sonication or enzymatic digestion.

3. Immunoprecipitation:

- The sheared chromatin is incubated with an antibody specific to Msx2 or a control IgG overnight.

- Protein A/G beads are added to pull down the antibody-protein-DNA complexes.

4. DNA Purification:

- The cross-links are reversed, and the DNA is purified.

5. Analysis:

- The purified DNA is analyzed by qPCR using primers specific to the promoter regions of putative target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Luciferase Reporter Assay

This assay is used to determine if Msx2 directly regulates the transcription of a target gene.

1. Reporter Construct Generation:

- The promoter region of the putative Msx2 target gene is cloned upstream of a luciferase reporter gene in a suitable vector.

2. Co-transfection:

- Cells are co-transfected with the luciferase reporter construct, an Msx2 expression vector (or empty vector control), and a Renilla luciferase vector (for normalization).

3. Luciferase Activity Measurement:

- 48 hours post-transfection, cell lysates are prepared.

- Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

- The firefly luciferase activity is normalized to the Renilla luciferase activity.

- The fold change in luciferase activity in the presence of Msx2 compared to the empty vector control is calculated to determine the effect of Msx2 on promoter activity.

Visualizing Msx2 Signaling in EMT

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Msx2-Cripto-1-c-Src Signaling Pathway.

Caption: BMP4-Msx2 Signaling Cascade in EMT.

Caption: Transwell Invasion Assay Workflow.

Conclusion and Future Directions

Msx2 is unequivocally a potent inducer of epithelial-mesenchymal transition. Its ability to activate key signaling pathways, such as the Cripto-1/c-Src and BMP4/MAPK cascades, and to modulate the expression of critical EMT markers underscores its significance in both developmental and pathological contexts. The detailed experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the multifaceted roles of Msx2 in EMT and to explore its potential as a therapeutic target for diseases characterized by aberrant EMT, most notably cancer.

Future research should focus on elucidating the complete repertoire of Msx2 target genes through genome-wide approaches like ChIP-seq, unraveling the upstream regulatory mechanisms that control Msx2 expression, and validating the therapeutic potential of targeting Msx2 or its downstream effectors in preclinical models of cancer and fibrosis. A deeper understanding of the intricate molecular network governed by Msx2 will be pivotal in the development of novel therapeutic strategies aimed at mitigating the detrimental consequences of EMT.

References

- 1. Msx2 induces Epithelial-Mesenchymal Transition in Mouse Mammary Epithelial Cells through Upregulation of Cripto-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Msx2 induces epithelial-mesenchymal transition in mouse mammary epithelial cells through upregulation of Cripto-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bone morphogenetic protein 4 induces epithelial-mesenchymal transition through MSX2 induction on pancreatic cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prognostic Relevance and Function of MSX2 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Effect of MSX2 interference on epithelial-mesenchymal transitions of pancreatic cancer cell line PANC-1] - PubMed [pubmed.ncbi.nlm.nih.gov]